molecular formula C20H23N5O3S B2519262 N-(3-甲氧基苄基)-2-[7-氧代-2-(哌啶-1-基)[1,3]噻唑并[4,5-d]嘧啶-6(7H)-基]乙酰胺 CAS No. 1223852-05-8

N-(3-甲氧基苄基)-2-[7-氧代-2-(哌啶-1-基)[1,3]噻唑并[4,5-d]嘧啶-6(7H)-基]乙酰胺

货号 B2519262
CAS 编号: 1223852-05-8
分子量: 413.5
InChI 键: OHHUGWPWRRLVBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a complex organic molecule that may have potential biological activity due to its structural features. The presence of a thiazolo[4,5-d]pyrimidin-6(7H)-yl core suggests that it could be involved in interactions with various biological targets. The methoxybenzyl and piperidinyl groups attached to this core could modulate its pharmacokinetic and pharmacodynamic properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues were synthesized using a microwave-accelerated multi-step process . This involved the condensation of various anilines with intermediates derived from amino-methoxybenzofuran or benzothiophene precursors. Although the exact synthesis of N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of multiple heterocyclic rings, including the thiazolo[4,5-d]pyrimidin-6(7H) core, which is a common feature in many biologically active compounds. The methoxybenzyl and piperidinyl substituents could influence the molecule's conformation and electronic distribution, potentially affecting its ability to bind to biological targets.

Chemical Reactions Analysis

While specific chemical reactions of N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide are not provided, related compounds have shown reactivity under various conditions. For example, the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives involved reactions such as bromination and cyclization with thiourea . These reactions are indicative of the types of chemical transformations that could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide can be inferred from related structures. Compounds with similar scaffolds typically exhibit moderate to good solubility in organic solvents and may have varying solubility in water depending on the nature of the substituents. The presence of heteroatoms such as nitrogen and sulfur in the rings suggests potential for hydrogen bonding, which could affect the compound's solubility and stability. Spectroscopic methods such as NMR, FT-IR, and mass spectrometry are commonly used to confirm the structure of such compounds .

Relevant Case Studies

There are no direct case studies provided for N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide. However, related compounds have been evaluated for their biological activity. For instance, the N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues were found to be promising dual inhibitors of CLK1 and DYRK1A kinases, which are important targets in various diseases . Similarly, the synthesized N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives were screened for antimicrobial, antifungal, and antimalarial activities . These studies suggest that the compound could also be a candidate for biological evaluation.

科学研究应用

杂环化合物合成及治疗潜力

研究重点是合成具有相似结构框架的新型杂环化合物,以用于其潜在治疗应用。例如,已从维斯纳杰酮乙酸乙酯或海林酮乙酸乙酯与 6-氨基硫脲嘧啶合成出诸如 (4-甲氧基或 4,8-二甲氧基)-3-甲基-N-(6-氧代-2-硫代-1,2,3,6-四氢嘧啶-4-基)苯并[1,2-b: 5, 4-b’]二呋喃-2-甲酰胺等化合物。对这些化合物进行筛选,以了解其环氧合酶-1/2 (COX-1/COX-2) 抑制活性、镇痛和抗炎特性,显示出作为治疗剂的显著潜力 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)

针对癌细胞系的细胞毒活性

设计、合成了一些带有咪唑并[2,1-b]噻唑骨架的新型化合物,这些化合物在结构上与目标化合物相关,并对其针对人癌细胞系(包括 HepG2 和 MDA-MB-231)的细胞毒性进行了测试。这些研究揭示了具有显着抑制活性的化合物,突出了它们作为癌症治疗剂的潜力 (Ding 等,2012)

抗菌和抗结核活性

取代的 2-氨基苯并噻唑衍生物的合成和抗菌评估一直是研究的重点,表明结构特征对生物活性至关重要。此类研究有助于了解化学结构的改变如何增强针对微生物感染的治疗潜力 (Anuse 等,2019)

抗阿尔茨海默病活性

基于多奈哌齐(一种领先的阿尔茨海默病药物)的结构,对 N-苄基化(吡咯烷-2-酮)/(咪唑烷-2-酮)衍生物的研究表明,开发治疗神经退行性疾病的新治疗剂具有潜力。这项研究强调了结构类似物在发现新疗法中的重要性 (Gupta 等,2020)

属性

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-28-15-7-5-6-14(10-15)11-21-16(26)12-25-13-22-18-17(19(25)27)29-20(23-18)24-8-3-2-4-9-24/h5-7,10,13H,2-4,8-9,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHUGWPWRRLVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。